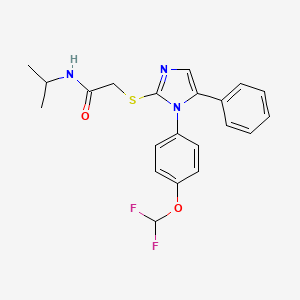

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound featuring a central imidazole ring substituted with a difluoromethoxy-phenyl group at position 1 and a phenyl group at position 3. The thioether linkage at position 2 connects to an N-isopropylacetamide moiety. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the N-isopropylacetamide may influence solubility and target-binding interactions .

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2S/c1-14(2)25-19(27)13-29-21-24-12-18(15-6-4-3-5-7-15)26(21)16-8-10-17(11-9-16)28-20(22)23/h3-12,14,20H,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDIUEPUEMWRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 473.5 g/mol. Its structure includes a difluoromethoxy group, an imidazole ring, and a thioether linkage, which contribute to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H17F2N5O2S2 |

| Molecular Weight | 473.5 g/mol |

| CAS Number | 1226439-36-6 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal and ammonia.

- Introduction of the Difluoromethoxy Group : This is done via nucleophilic substitution using difluoromethyl ethers.

- Attachment of the Isopropylthio Group : Incorporation occurs through thiolation reactions.

These steps highlight the complexity and precision required in synthesizing this biologically active compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The difluoromethoxy group enhances metabolic stability and binding affinity, while the imidazole moiety plays a crucial role in enzyme inhibition.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cancer Treatment : Studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in tumors . The compound's structural analogs have demonstrated enhanced potency against IDO, suggesting potential applications in oncology.

- Neurodegenerative Diseases : The compound has also been investigated for its ability to inhibit β-secretase (BACE), an enzyme associated with Alzheimer's disease. Inhibition of BACE can reduce amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology .

Case Studies

- IDO Inhibition : A study focusing on phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO, leading to improved inhibition rates compared to existing inhibitors .

- BACE Inhibition : Research on similar compounds indicated that structural modifications could yield effective BACE inhibitors, providing a pathway for developing treatments for Alzheimer's disease characterized by amyloid deposits .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Imidazole vs. Triazole-containing analogs (e.g., compound 9a ) exhibit enhanced hydrogen-bonding capacity due to the triazole ring, which may improve target affinity but reduce metabolic stability.

Substituent Effects on Pharmacokinetics :

- The difluoromethoxy group in the target compound provides greater oxidative resistance compared to methoxy or ethoxy groups in analogs like compound 9e (4-methoxyphenyl substitution) .

- N-isopropylacetamide vs. N-thiazolylacetamide (e.g., compound 9a ): The isopropyl group likely enhances lipophilicity, favoring membrane permeability, while thiazole-linked acetamides may improve π-π stacking with aromatic residues in enzyme active sites.

Biological Activity Trends: While specific activity data for the target compound is absent in the provided evidence, structurally related compounds (e.g., diflumetorim ) show pesticidal activity, suggesting that the difluoromethoxy-phenyl group may confer agrochemical utility.

Critical Analysis:

- The target compound’s synthesis likely involves imidazole ring formation via condensation of a difluoromethoxy-substituted benzaldehyde with an appropriate thioacetamide precursor, analogous to methods in .

- Click chemistry (used in triazole analogs ) offers higher regioselectivity but requires specialized catalysts, whereas traditional condensation methods are more cost-effective for imidazole-thioacetamides.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s thiocarbonyl (C=S) stretch (~1240–1255 cm⁻¹) aligns with similar thioacetamides (e.g., compound 9c ). Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole-thiones .

- NMR Data : Expected signals include:

- δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.0–4.5 ppm (thioacetamide CH₂), and aromatic protons at δ 6.8–7.8 ppm, consistent with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.